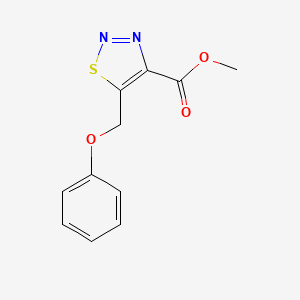
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate is a chemical compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenoxymethyl thiadiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and antifungal effects . The compound may also interfere with cellular processes in cancer cells, inducing apoptosis and inhibiting tumor growth . The exact molecular pathways involved are still under investigation, but its effects are attributed to its ability to interact with key biomolecules .
Comparison with Similar Compounds
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid: Exhibits significant biological activity, including antibacterial and antifungal properties.
1,3,4-Thiadiazole derivatives: These compounds have diverse applications in medicinal chemistry, including anticancer, antiviral, and anti-inflammatory activities.
This compound stands out due to its unique phenoxymethyl group, which imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
4609-48-7 |
|---|---|
Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O3S/c1-15-11(14)10-9(17-13-12-10)7-16-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
ZRKPUIJXGFWEJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=N1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


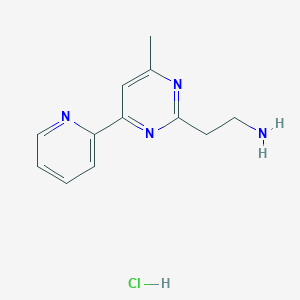
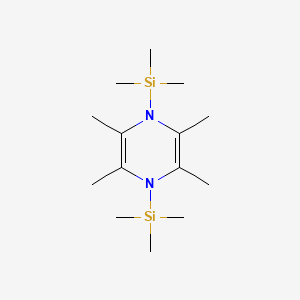
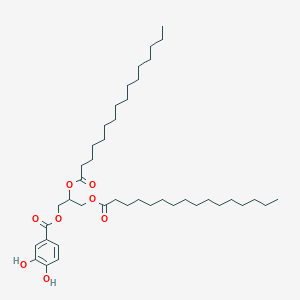
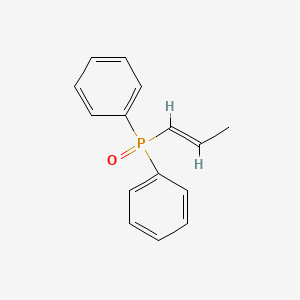
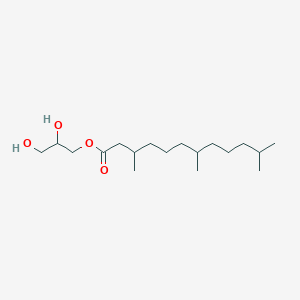
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
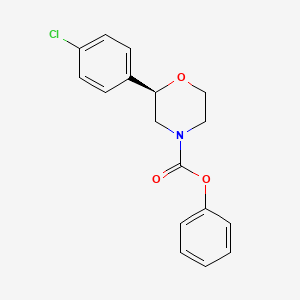
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)
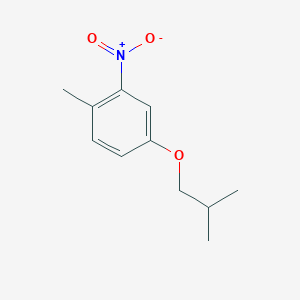
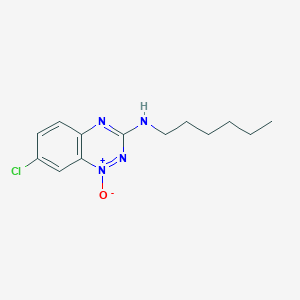
![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)
![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)
